molecular formula C13H16O2S2 B3114455 Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester CAS No. 201611-84-9

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester

Cat. No. B3114455
Key on ui cas rn: 201611-84-9
M. Wt: 268.4 g/mol
InChI Key: MDFLMFRGXQRZII-UHFFFAOYSA-N
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Patent
US07250479B2

Procedure details

Phenyl magnesium bromide was prepared from bromobenzene (6.28 g, 0.04 mol) and magnesium turnings (1 g) in dry THF (30 mL). The solution was warmed to 40° C. and carbon disulfide (3.05 g, 0.04 mol) was added over 15 minutes while maintaining the reactions temperature at 40° C. To the resultant dark brown solution Was added ethyl a-bromoisobutyrate (7 g, 0.036 mol). The reaction temperature was raised to 80° C. and maintained for 60 hours. Ice water (50 mL) was added and the organic products were extracted with diethyl ether (3×50 mL). The combined organic extracts were washed with water, brine and dried over anhydrous magnesium sulfate. After removal of solvent and purification by column chromatography (Kieselgel-60, 70-230 mesh, n-hexane/diethyl ether (9:1) eluent), 2-(ethoxycarbonyl)prop-2-yl dithiobenzoate was obtained as a red oil (4.52 g, 42.2% yield). 1H-nmr (CDCl3) d (ppm): 1.25 (t, 3H, CH2CH3), 1.77 (s, 6H, 2×CH3), 4.17 (q, 2H, OCH2CH3), 7.35 (dd, 2H, meta-ArH), 7.52 (dd, 1H, para-ArH) and 7.95 (d, 2H, ortho-ArH).
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mg:8].[C:9](=[S:11])=[S:10].[Br:12][C:13]([CH3:20])([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C1COCC1>[C:2]1([Mg:8][Br:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([S:11][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])([CH3:20])[CH3:19])(=[S:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
6.28 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.05 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Four
Name
Ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reactions temperature at 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was raised to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 60 hours
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
the organic products were extracted with diethyl ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent and purification by column chromatography (Kieselgel-60, 70-230 mesh, n-hexane/diethyl ether (9:1) eluent)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=S)SC(C)(C)C(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g
YIELD: PERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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